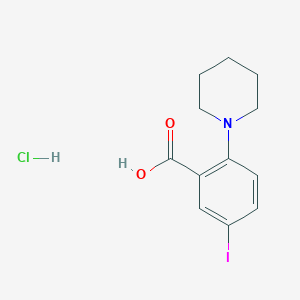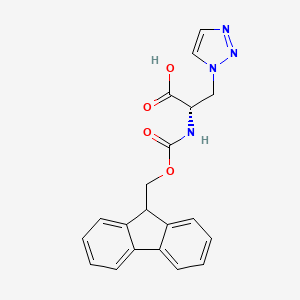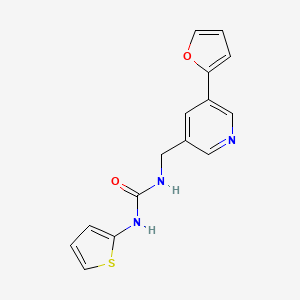
1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)urea, also known as FP1, is a small molecule inhibitor that has gained attention in the scientific community due to its potential application in cancer treatment.
Applications De Recherche Scientifique
Synthesis and Characterization
A study by Abdelrazek et al. (2010) described the synthesis of novel pyridine and naphthyridine derivatives, highlighting the reactions of compounds with furan and thiophene moieties. This research provides foundational knowledge on the chemical behavior and potential applications of such compounds in the development of new materials or drugs (Abdelrazek et al., 2010).
Koza and Balcı (2011) reported the first synthesis of a novel class of compounds involving furan and thiophene, starting from specific ester functionalities. This work contributes to the field of organic synthesis, offering new pathways for creating compounds with potential applications in various domains (Koza & Balcı, 2011).
Aniskova, Grinev, and Yegorova (2017) focused on the synthesis of new biologically active compounds containing pyridine and pyridazine fragments, using arylmethylidene derivatives of furan-2(3H)-ones. This research is significant for the development of new pharmaceuticals and materials with enhanced biological activities (Aniskova et al., 2017).
Potential Applications and Properties
Sinkeldam, Hopkins, and Tor (2012) explored the synthesis of modified 6-aza uridines, demonstrating their highly emissive and pH-sensitive fluorescence properties. This research could pave the way for the development of new fluorescent probes for biological and chemical sensing applications (Sinkeldam et al., 2012).
Nagarajan, Ka, and Lee (2001) synthesized meso-dialkylporphyrinogen-like mixed cyclic oligomers containing furans, pyrroles, and thiophenes. Such compounds could have applications in the field of molecular electronics and photonics, highlighting their potential for creating novel materials with unique electronic properties (Nagarajan et al., 2001).
Propriétés
IUPAC Name |
1-[[5-(furan-2-yl)pyridin-3-yl]methyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c19-15(18-14-4-2-6-21-14)17-9-11-7-12(10-16-8-11)13-3-1-5-20-13/h1-8,10H,9H2,(H2,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGXCESBKKIABD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CN=CC(=C2)CNC(=O)NC3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-(4-fluorophenyl)-4-oxo-5-(4-(trifluoromethyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2383713.png)
![N-(2-phenylpropyl)-3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2383714.png)
![2-(4-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2383716.png)
![2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2383717.png)
![ethyl 1-(5-{[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}-1,3-thiazol-2-yl)-4-piperidinecarboxylate](/img/structure/B2383719.png)
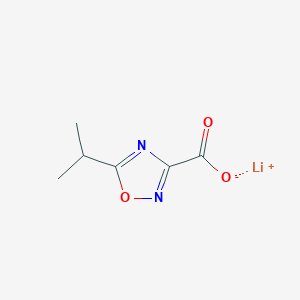
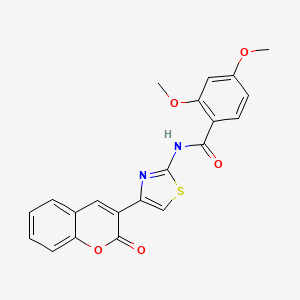
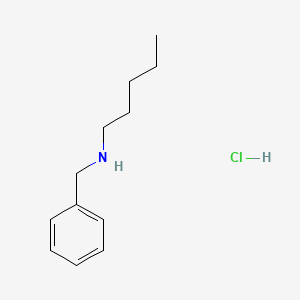

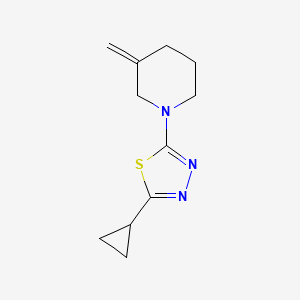
![4-(tert-butyl)-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2383730.png)

